6-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one
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Overview
Description
6-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H17N9O2 and its molecular weight is 367.373. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Structural Analysis
Heterocyclic compounds similar to the queried chemical are synthesized for their pharmaceutical importance. For instance, pyridazine analogs are synthesized and analyzed using techniques like Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks to understand their molecular interactions and stability, which are crucial for drug design and development (Sallam et al., 2021).
Molecular Docking and Screening
Studies on pyridine and fused pyridine derivatives, involving molecular docking and in vitro screening, indicate the potential for these compounds to target specific proteins, demonstrating moderate to good binding energies. This suggests that similar compounds could be designed to interact with biological targets for therapeutic purposes (Flefel et al., 2018).
Antihistaminic and Anti-inflammatory Activities
Compounds with cyclic amine structures have been synthesized and evaluated for antihistaminic activity and inhibitory effects on eosinophil infiltration, indicating potential applications in treating allergic reactions and inflammation (Gyoten et al., 2003).
Antimicrobial and Antioxidant Activities
Research on novel pyridine derivatives has shown antimicrobial and antioxidant activities, suggesting the utility of such compounds in developing new antimicrobial agents or antioxidants (El-Gazzar et al., 2007).
Pharmacophore Design for Drug Development
The synthesis and biological evaluation of new compounds, guided by pharmacophore modeling, highlight the role of heterocyclic compounds in designing drugs with specific receptor affinities, further indicating the potential application areas for the compound (Betti et al., 2002).
Mechanism of Action
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play crucial roles in cellular processes such as inflammation and apoptosis .
Mode of Action
The compound interacts with its targets by forming favorable interactions with the active residues of ATF4 and NF-kB proteins . This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and the endoplasmic reticulum (ER) stress pathway . The inhibition of these pathways results in decreased production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are key mediators of inflammation .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . It also inhibits the production of NO and TNF-α in LPS-stimulated human microglia cells .
Properties
IUPAC Name |
2-methyl-6-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N9O2/c1-22-15(26)5-2-12(21-22)16(27)24-8-6-23(7-9-24)13-3-4-14(20-19-13)25-11-17-10-18-25/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRMPFNNTWATHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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